molecular formula C13H10ClNO3 B604427 3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 379252-52-5

3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B604427
CAS No.: 379252-52-5
M. Wt: 263.67g/mol
InChI Key: FNPRWJJXZNBYJK-UHFFFAOYSA-N
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Description

3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyran ring substituted with a chloroanilino group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation of 3-chloroaniline with 6-methyl-2,4-pyrandione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Properties

CAS No.

379252-52-5

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67g/mol

IUPAC Name

3-[(3-chlorophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C13H10ClNO3/c1-8-5-12(16)11(13(17)18-8)7-15-10-4-2-3-9(14)6-10/h2-7,16H,1H3

InChI Key

FNPRWJJXZNBYJK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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